Anti-Platelet Aggregation Potency: 4-Fluoro Derivative vs. 4-Methoxy Analog
In a study evaluating the anti-platelet aggregation activity of α-phenyl cinnamonitrile derivatives, the 4-fluoro-substituted compound exhibited a 2.15-fold higher potency (lower IC₅₀) compared to the 4-methoxy analog when tested on human platelet-rich plasma [1].
| Evidence Dimension | Anti-platelet aggregation potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 38.2 µM |
| Comparator Or Baseline | 4-Methoxy-α-phenyl cinnamonitrile: IC₅₀ = 17.79 µM (most potent); Unsubstituted α-phenyl cinnamonitrile: IC₅₀ = 17.79 µM |
| Quantified Difference | 4-Fluoro derivative IC₅₀ = 38.2 µM; 2.15-fold less potent than 4-OMe; comparable to unsubstituted analog |
| Conditions | Human platelet-rich plasma (PRP); aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP); Born method |
Why This Matters
This direct comparative data enables informed selection: the 4-methoxy derivative is the more potent anti-platelet candidate, while the 4-fluoro derivative may be preferred when balancing potency with distinct electronic or metabolic properties derived from fluorine substitution.
- [1] Ahmadi S, Esfahanizade M, Kobarfard F. Design, synthesis and anti platelet aggregation studies of new α-phenyl cinnamonitrile derivatives. International Pharmacy Acta. 2018;1(1):15–16. View Source
